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Introduction
γ-D-glutamylglycine (γ-DGG) is a broad-spectrum competitive antagonist of ionotropic

glutamate receptors, including AMPA, NMDA, and kainate receptors.[1][2][3] Its low affinity and

rapid dissociation kinetics make it a valuable tool in electrophysiological studies for the

investigation of glutamatergic synaptic transmission and plasticity.[2] These application notes

provide detailed protocols for the use of γ-DGG in common electrophysiology experiments,

including whole-cell patch-clamp and extracellular field potential recordings.

Mechanism of Action
γ-DGG competitively binds to the glutamate binding site on ionotropic glutamate receptors,

thereby preventing their activation by the endogenous ligand, L-glutamate. This results in a

reduction of the excitatory postsynaptic current (EPSC) or field potential. The fast on/off binding

kinetics of γ-DGG allow for a rapid and reversible block of glutamate receptors, making it

suitable for studying the time course of synaptic events.[2][4]

Data Presentation
The following table summarizes the quantitative data for the use of γ-DGG in various

electrophysiological applications.
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Protocol 1: Whole-Cell Patch-Clamp Recording in Brain
Slices
This protocol describes the bath application of γ-DGG to investigate its effect on synaptic

currents in neurons from acute brain slices.

Materials:

γ-D-glutamylglycine (γ-DGG)

Standard artificial cerebrospinal fluid (aCSF)

Internal solution for patch pipette

Acute brain slices (e.g., hippocampus, cortex)

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Borosilicate glass capillaries for patch pipettes

Procedure:

Slice Preparation: Prepare acute brain slices (300-400 µm thick) from the brain region of

interest using a vibratome in ice-cold, oxygenated slicing solution.[7] Allow slices to recover

in oxygenated aCSF at 32-34°C for at least 30 minutes, and then maintain them at room

temperature.[8]

Solution Preparation:

aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and

10 glucose. Bubble with 95% O2/5% CO2 to maintain a pH of 7.4.[4]

Internal Solution (K-gluconate based, for example, in mM): 135 K-gluconate, 10 HEPES,

10 phosphocreatine, 4 Mg-ATP, and 0.4 Na-GTP. Adjust pH to 7.2 with KOH and

osmolarity to ~290 mOsm.

γ-DGG Stock Solution: Prepare a concentrated stock solution of γ-DGG (e.g., 100 mM) in

deionized water. Store frozen in aliquots.
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Recording Setup:

Transfer a slice to the recording chamber and perfuse continuously with oxygenated aCSF

at a rate of 2-3 ml/min.

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled

with internal solution.

Establish a whole-cell patch-clamp recording from a neuron of interest.

Data Acquisition:

Record baseline synaptic activity (e.g., spontaneous or evoked EPSCs) for at least 5-10

minutes to ensure a stable recording.

To evoke EPSCs, place a stimulating electrode in the vicinity of the recorded neuron and

deliver brief electrical pulses.

γ-DGG Application:

Dilute the γ-DGG stock solution into the aCSF to the desired final concentration (e.g., 1

mM).

Switch the perfusion to the γ-DGG-containing aCSF.

Record the effect of γ-DGG on the synaptic currents. The effect should be apparent within

a few minutes of application.

Washout:

To test for reversibility, switch the perfusion back to the control aCSF.

Continue recording until the synaptic currents return to baseline levels. This may take 10-

20 minutes depending on the perfusion system.

Data Analysis:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measure the amplitude, frequency, and kinetics of EPSCs before, during, and after γ-DGG

application.

Calculate the percentage of inhibition caused by γ-DGG.

Protocol 2: Extracellular Field Potential Recording in
Brain Slices
This protocol outlines the use of γ-DGG to study its effect on synaptic plasticity, such as Long-

Term Potentiation (LTP), in brain slices.

Materials:

γ-D-glutamylglycine (γ-DGG)

Standard artificial cerebrospinal fluid (aCSF)

Acute brain slices (e.g., hippocampus)

Field potential recording setup with amplifier, stimulating electrode, recording electrode, and

data acquisition system

Procedure:

Slice and Solution Preparation: Prepare acute hippocampal slices and aCSF as described in

Protocol 1.

Recording Setup:

Place a slice in the recording chamber and perfuse with oxygenated aCSF.

Position a stimulating electrode in the Schaffer collateral pathway and a recording

electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic

potentials (fEPSPs).

Baseline Recording:
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Deliver single baseline stimuli (e.g., every 30 seconds) and adjust the stimulus intensity to

elicit an fEPSP with an amplitude that is 30-40% of the maximum.

Record a stable baseline for at least 20-30 minutes.

γ-DGG Application for LTP Blockade:

Prepare γ-DGG in aCSF at the desired concentration (e.g., 1-2 mM).

Switch the perfusion to the γ-DGG-containing aCSF and allow it to equilibrate for at least

15-20 minutes before attempting to induce LTP.

LTP Induction:

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of

100 Hz for 1 second).

In the presence of γ-DGG, the HFS should fail to induce a lasting potentiation of the

fEPSP.

Control Experiment:

In a separate slice, follow the same procedure but without the application of γ-DGG to

confirm that the HFS protocol is capable of inducing LTP under control conditions.

Data Analysis:

Measure the slope or amplitude of the fEPSP.

Normalize the fEPSP slope/amplitude to the pre-LTP baseline.

Compare the degree of potentiation in control slices versus slices treated with γ-DGG.
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Caption: Glutamate receptor signaling pathway and the inhibitory action of γ-DGG.
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Caption: General experimental workflow for using γ-DGG in electrophysiology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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